5-Amino-3-propylisoxazole-4-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
35261-02-0 |
|---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5-amino-3-propyl-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C7H9N3O/c1-2-3-6-5(4-8)7(9)11-10-6/h2-3,9H2,1H3 |
InChI Key |
FPVMGEBMPNDUMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=C1C#N)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Amino 3 Propylisoxazole 4 Carbonitrile
Multicomponent Reaction Approaches for Isoxazole (B147169) Formation
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the initial substrates. This strategy is particularly effective for the synthesis of heterocyclic compounds like 5-amino-3-propylisoxazole-4-carbonitrile.
Condensation of Malononitrile (B47326), Hydroxylamine (B1172632) Hydrochloride, and Propyl Aldehyde Equivalents
A prominent and widely applicable method for synthesizing 5-aminoisoxazole-4-carbonitrile (B1330547) derivatives involves the condensation of malononitrile, hydroxylamine hydrochloride, and an appropriate aldehyde. In the case of this compound, the aldehyde equivalent would be butanal. This reaction is versatile and has been successfully employed with a variety of aryl and heteroaryl aldehydes, indicating its probable suitability for aliphatic aldehydes as well. d-nb.infonih.govresearchgate.net
The general mechanism of this reaction proceeds through a series of steps. Initially, the aldehyde reacts with malononitrile in a Knoevenagel condensation to form an intermediate. Subsequently, hydroxylamine attacks this intermediate, leading to a cyclization reaction that, after dehydration, yields the final 5-aminoisoxazole-4-carbonitrile product. The reaction can be influenced by various factors, including the choice of catalyst and solvent, which can affect the reaction time and yield.
Investigation of Catalytic Systems and Reaction Media
The efficiency and environmental impact of the synthesis of this compound can be significantly improved by the careful selection of catalytic systems and reaction media. Research in this area has focused on developing greener and more sustainable protocols.
Green chemistry principles are increasingly being applied to the synthesis of isoxazole derivatives to minimize the use and generation of hazardous substances. researchgate.net Key strategies include the use of environmentally benign solvents and recyclable catalysts.
Deep eutectic solvents (DESs) have emerged as a promising class of green solvents for organic synthesis. researchgate.net These solvents are typically formed by mixing a quaternary ammonium (B1175870) salt with a hydrogen bond donor, resulting in a liquid with a low melting point. For the synthesis of 5-aminoisoxazole-4-carbonitriles, a deep eutectic solvent composed of potassium carbonate (K2CO3) and glycerol has been shown to be an effective catalytic reaction medium. d-nb.infonih.govresearchgate.net This system offers several advantages, including being non-toxic, biodegradable, and recyclable. The use of a K2CO3/glycerol DES has been reported to afford good product yields in short reaction times for the synthesis of various 5-aminoisoxazole-4-carbonitrile derivatives. d-nb.infonih.govresearchgate.net
Table 1: Comparison of Different Reaction Conditions for the Synthesis of 5-Aminoisoxazole-4-carbonitrile Derivatives
| Catalyst/Medium | Aldehyde Scope | Reaction Time | Yield (%) | Reference |
| K2CO3/Glycerol | Aryl, Heteroaryl | 20–120 min | 70–94 | d-nb.info |
| Ceric Ammonium Sulphate | Aryl | 5 hours | Good to Excellent | ajrcps.com |
While direct examples of nanomaterial catalysis for the synthesis of this compound are not extensively documented, research on related heterocyclic compounds such as pyrazoles suggests the high potential of this approach. Nanocatalysts offer advantages such as high surface area, enhanced catalytic activity, and ease of separation and recyclability. nih.gov For instance, magnetically separable nanoparticles, such as silica-coated Fe3O4 functionalized with acidic or basic groups, have been successfully used in multicomponent reactions to synthesize various nitrogen-containing heterocycles. mdpi.com The application of such nanocatalysts could provide a highly efficient and sustainable route to this compound.
The multicomponent synthesis of 5-aminoisoxazole-4-carbonitriles can be effectively catalyzed by both Lewis acids and bases. researchgate.net
Lewis Acid Catalysis:
Lewis acids can activate the carbonyl group of the aldehyde, facilitating the initial Knoevenagel condensation with malononitrile. Ceric ammonium sulphate has been reported as an efficient Lewis acid catalyst for the one-pot synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile derivatives, which are structural analogs of the target compound. ajrcps.com The reaction proceeds smoothly in a suitable solvent like isopropyl alcohol, leading to good to excellent yields. ajrcps.com Other Lewis acids could also potentially be employed to catalyze this transformation. nih.gov
Base Catalysis:
Bases can also promote the reaction by deprotonating the active methylene (B1212753) group of malononitrile, thereby increasing its nucleophilicity. The use of a basic catalyst is inherent in the K2CO3/glycerol deep eutectic solvent system, where potassium carbonate acts as the base. d-nb.infonih.govresearchgate.net The choice between an acid or base catalyst can influence the reaction pathway and the final product yield, and the optimal catalyst may vary depending on the specific substrates and reaction conditions.
Green Chemistry Protocols for Enhanced Atom Economy and Sustainability
One-Pot Synthetic Strategies for Direct Access to this compound
One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecules from simple starting materials in a single synthetic operation. For the direct synthesis of this compound and its analogs, a well-established MCR involves the condensation of an aldehyde, malononitrile, and hydroxylamine hydrochloride. ajrcps.comd-nb.info
In this strategy, butyraldehyde (butanal) serves as the precursor for the 3-propyl group, malononitrile provides the C4-carbonitrile and C5-amino functionalities (after reaction with hydroxylamine), and hydroxylamine hydrochloride acts as the source of the N-O fragment of the isoxazole ring. The reaction is typically carried out in a suitable solvent, such as ethanol or isopropyl alcohol, and is often facilitated by a catalyst. ajrcps.comd-nb.info Various catalysts, including Lewis acids like ceric ammonium sulfate or green catalytic media such as deep eutectic solvents (e.g., K2CO3/glycerol), have been employed to promote the reaction, often leading to high yields and short reaction times. ajrcps.comd-nb.info
The proposed mechanism for this transformation likely involves two potential pathways. researchgate.net One pathway begins with the Knoevenagel condensation of butyraldehyde and malononitrile to form propylidene malononitrile. This intermediate then undergoes a Michael addition with hydroxylamine, followed by intramolecular cyclization and tautomerization to yield the final 5-aminoisoxazole product. Alternatively, butyraldehyde can first react with hydroxylamine to form butanal oxime. The oxime can then react with malononitrile, leading to the isoxazole ring through a series of condensation and cyclization steps. researchgate.net
The use of different catalysts and reaction conditions can be optimized to improve the yield and purity of the final product. Below is a table summarizing representative findings for the synthesis of related 5-amino-isoxazole-4-carbonitriles using this one-pot methodology.
Table 1: One-Pot Synthesis of 5-Amino-3-aryl-isoxazole-4-carbonitriles
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | Ceric Ammonium Sulfate | Isopropyl Alcohol | 5 | High |
| 2 | 4-Chlorobenzaldehyde | K2CO3/Glycerol | - | <1 | 94 |
| 3 | 4-Methoxybenzaldehyde | K2CO3/Glycerol | - | <1 | 92 |
| 4 | Thiophene-2-carbaldehyde | K2CO3/Glycerol | - | <1 | 85 |
Data is illustrative of the general methodology as reported in studies on various aryl aldehydes. ajrcps.comd-nb.info
Exploration of Alternative Cycloaddition Pathways for the Isoxazole Ring System
The construction of the isoxazole ring is classically achieved via [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. researchgate.netresearchgate.net This powerful method involves the reaction of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkyne or an alkene.
For the synthesis of this compound, this would involve the cycloaddition of pentanenitrile oxide (as the 1,3-dipole) with a suitable dipolarophile containing the cyano and amino functionalities. Pentanenitrile oxide can be generated in situ from butanal oxime using various oxidizing agents like N-chlorosuccinimide (NCS) followed by a weak base, or through the dehydration of 1-nitrobutane. The choice of dipolarophile is critical. While a simple alkyne could be used, installing the C4-carbonitrile and C5-amino groups would require a more functionalized starting material, such as an enamine derived from malononitrile or cyanoacetamide.
Alternative cycloaddition strategies for forming substituted isoxazoles include:
Reaction with Enamines : The 1,3-dipolar cycloaddition of nitrile oxides to α-cyanoenamines serves as a direct route to 5-aminoisoxazoles. nih.govnih.gov This approach is highly regioselective.
[4+1] Cycloaddition : A less common but viable pathway involves the [4+1] cycloaddition of isocyanides with α-haloketone oximes, which can yield 5-substituted aminoisoxazoles. nih.gov
The primary routes for isoxazole ring construction remain the reaction of hydroxylamine with a three-carbon component (like a 1,3-dicarbonyl compound) and the [3+2] cycloaddition of nitrile oxides. researchgate.net The latter offers great versatility in accessing a wide range of substituted isoxazoles by varying both the nitrile oxide precursor and the dipolarophile.
Table 2: Common Pathways for Isoxazole Ring Construction
| Pathway | Reactant A | Reactant B | Product Type | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Nitrile Oxide | Alkyne/Alkene | Substituted Isoxazole/Isoxazoline | researchgate.net |
| Condensation | 1,3-Diketone | Hydroxylamine | 3,5-Disubstituted Isoxazole | researchgate.net |
| Condensation | β-Ketonitrile | Hydroxylamine | 3- or 5-Aminoisoxazole | nih.gov |
Regioselective Considerations in the Synthesis of 5-Aminoisoxazole-4-carbonitriles
Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted isoxazoles, particularly when using methods like 1,3-dipolar cycloaddition or the condensation of unsymmetrical precursors. The reaction must be controlled to ensure the desired placement of substituents at the C3 and C5 positions.
In the context of 1,3-dipolar cycloaddition between a nitrile oxide (R-C≡N⁺-O⁻) and an unsymmetrical alkyne or alkene, two regioisomers can potentially form. The regiochemical outcome is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. The cycloaddition of nitrile oxides with α-cyanoenamines has been reported to be highly regioselective, exclusively yielding the 5-aminoisoxazole isomer. nih.govnih.gov This selectivity is attributed to the electronic effects of the enamine, which directs the cycloaddition pathway. nih.gov
When synthesizing 5-aminoisoxazoles via the condensation of a β-functionalized ketone or nitrile with hydroxylamine, the regioselectivity depends on which carbonyl or cyano group is preferentially attacked by the different nucleophilic centers of hydroxylamine, and the subsequent cyclization pathway. For instance, the reaction between β-enamino ketoesters and hydroxylamine can lead to two possible isomeric isoxazoles. beilstein-journals.orgbeilstein-journals.org The reaction conditions, including pH and solvent, can influence the reaction pathway and the ratio of the resulting regioisomers. Detailed spectroscopic analysis, such as NMR, is often required to unambiguously determine the structure of the product. beilstein-journals.org In many reported syntheses of 5-aminoisoxazoles from β-ketonitriles and hydroxylamine, the reaction proceeds with high regioselectivity to afford the desired 5-amino isomer. nih.gov
The factors influencing regioselectivity are complex, but a general understanding allows for the rational design of synthetic routes that favor the formation of the desired this compound isomer.
Chemical Reactivity and Derivatization Strategies of 5 Amino 3 Propylisoxazole 4 Carbonitrile
Reactions at the 5-Amino Group
The 5-amino group in 5-aminoisoxazoles is a nucleophilic center and can undergo a range of reactions typical for primary aromatic amines.
N-Acylation: The amino group of 5-Amino-3-propylisoxazole-4-carbonitrile is expected to react readily with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. These reactions typically proceed in the presence of a base to neutralize the acid byproduct. N-acylation is a common strategy to introduce a variety of substituents and can significantly modify the compound's biological activity. mdpi.com
Illustrative N-Acylation Reaction Data
| Acylating Agent | Base | Solvent | Expected Product |
|---|---|---|---|
| Acetyl Chloride | Pyridine | Dichloromethane | N-(4-cyano-3-propylisoxazol-5-yl)acetamide |
| Benzoyl Chloride | Triethylamine | Tetrahydrofuran | N-(4-cyano-3-propylisoxazol-5-yl)benzamide |
| Acetic Anhydride | Sodium Acetate | Acetic Acid | N-(4-cyano-3-propylisoxazol-5-yl)acetamide |
N-Alkylation: Direct N-alkylation of the 5-amino group can be achieved using alkyl halides. However, polyalkylation is a common side reaction. More controlled alkylation can be performed under specific conditions, such as reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent. nih.gov
Illustrative N-Alkylation Reaction Data
| Alkylating Agent | Reaction Type | Conditions | Expected Product |
|---|---|---|---|
| Methyl Iodide | Direct Alkylation | K2CO3, Acetonitrile | 5-(Methylamino)-3-propylisoxazole-4-carbonitrile |
| Benzaldehyde/NaBH4 | Reductive Amination | Methanol | 5-(Benzylamino)-3-propylisoxazole-4-carbonitrile |
| Acetone/NaBH(OAc)3 | Reductive Amination | Dichloroethane | 5-(Isopropylamino)-3-propylisoxazole-4-carbonitrile |
The 5-amino group can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). mdpi.com These reactions are typically catalyzed by an acid and involve the removal of water. The resulting imines can be stable or can serve as intermediates for further transformations.
Illustrative Condensation Reaction Data
| Carbonyl Compound | Catalyst | Solvent | Expected Product (Schiff Base) |
|---|---|---|---|
| Benzaldehyde | Acetic Acid | Toluene | 5-(Benzylideneamino)-3-propylisoxazole-4-carbonitrile |
| 4-Methoxybenzaldehyde | p-Toluenesulfonic acid | Ethanol | 5-((4-Methoxybenzylidene)amino)-3-propylisoxazole-4-carbonitrile |
| Cyclohexanone | Formic Acid | Methanol | 5-(Cyclohexylideneamino)-3-propylisoxazole-4-carbonitrile |
The 5-amino group can be a precursor for the synthesis of other nitrogen-containing functional groups. For instance, diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) would yield a diazonium salt. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents, or it can be used in azo coupling reactions.
Transformations of the 4-Carbonitrile Moiety
The 4-carbonitrile group is another key site for derivatization, offering pathways to amides, carboxylic acids, amines, and fused heterocyclic systems.
Hydrolysis: The nitrile group can be hydrolyzed to a primary amide or a carboxylic acid under acidic or basic conditions. The outcome of the reaction can often be controlled by the reaction conditions. For example, partial hydrolysis to the amide can sometimes be achieved using milder conditions.
Illustrative Hydrolysis Reaction Data
| Reagents | Conditions | Expected Product |
|---|---|---|
| H2SO4 (conc.), H2O | Heat | 5-Amino-3-propylisoxazole-4-carboxamide |
| NaOH (aq.) | Reflux | 5-Amino-3-propylisoxazole-4-carboxylic acid |
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This transformation provides a route to introduce a flexible linker at the 4-position of the isoxazole (B147169) ring.
Illustrative Reduction Reaction Data
| Reducing Agent | Solvent | Expected Product |
|---|---|---|
| LiAlH4 | Tetrahydrofuran | (5-Amino-3-propylisoxazol-4-yl)methanamine |
| H2, Raney Nickel | Methanol/Ammonia | (5-Amino-3-propylisoxazol-4-yl)methanamine |
The juxtaposition of the 5-amino group and the 4-carbonitrile group provides a reactive arrangement that can be exploited for the synthesis of fused heterocyclic systems. This is a common strategy in heterocyclic chemistry to build molecular complexity. For instance, reaction with formamide or other one-carbon synthons could lead to the formation of a fused pyrimidine ring, resulting in a isoxazolo[5,4-d]pyrimidine core structure. Similarly, reactions with other bifunctional reagents can be envisioned to construct a variety of fused rings.
Illustrative Cyclization Reaction Data
| Reagent | Expected Fused Ring System |
|---|---|
| Formamide | Isoxazolo[5,4-d]pyrimidine |
| Guanidine | 2,4-Diamino-isoxazolo[5,4-d]pyrimidine |
| Phenyl isothiocyanate | Thieno[2,3-d]isoxazole derivative (via Gewald reaction) |
Functionalization of the Isoxazole Ring System
The isoxazole ring is characterized as an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents. The substituents present on the this compound core, namely the electron-donating amino group and the electron-withdrawing cyano group, play a crucial role in modulating this inherent reactivity.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.org The reaction proceeds through a two-step mechanism involving the attack of an electrophile by the aromatic pi system to form a cationic intermediate, known as a Wheland intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com
The isoxazole ring itself is generally resistant to electrophilic attack due to its electron-deficient nature. However, the presence of a powerful activating group, such as the amino group at the C5 position, significantly increases the electron density of the ring, making it more susceptible to electrophiles. In analogous aromatic systems like aniline, the amino group strongly directs incoming electrophiles to the ortho and para positions. wikipedia.org For the 5-aminoisoxazole ring, this would correspond to the C4 position. In the case of this compound, this position is already substituted with a cyano group, thereby blocking the most favorable site for electrophilic attack.
Forcing an electrophilic substitution at other positions on the isoxazole ring is challenging and would likely require harsh reaction conditions. Standard electrophilic substitution reactions such as nitration (using nitric acid/sulfuric acid), halogenation (using Br2/FeBr3), and Friedel-Crafts reactions are unlikely to proceed on the ring itself under typical conditions. masterorganicchemistry.comlibretexts.org Instead, reactions with electrophiles would likely occur on the exocyclic amino group. For instance, acylation or sulfonylation would readily take place on the nitrogen atom.
Table 1: Predicted Outcomes of Electrophilic Substitution Attempts This table presents hypothetical outcomes based on general principles of electrophilic aromatic substitution on substituted heterocycles.
| Reaction | Electrophile | Reagents & Conditions | Predicted Major Product |
| Nitration | NO₂+ | HNO₃, H₂SO₄ | No reaction on the ring; potential for N-nitration or degradation. |
| Bromination | Br⁺ | Br₂, FeBr₃ | No reaction on the ring due to steric hindrance and deactivation. |
| Acylation | R-C=O⁺ | Acyl Chloride, AlCl₃ | N-acylation of the 5-amino group. |
Nucleophilic Displacement Reactions
Given the electron-deficient character of the isoxazole ring, nucleophilic aromatic substitution (SNAr) is a more plausible pathway for functionalization, provided a suitable leaving group is present at an activated position. In this compound, the amino group itself is a very poor leaving group.
However, derivatization of the amino group could facilitate nucleophilic displacement. One potential strategy involves the conversion of the 5-amino group into a diazonium salt using nitrous acid (HONO). Although often unstable, heterocyclic diazonium salts can be displaced by a variety of nucleophiles in a Sandmeyer-type reaction.
Significant insights can be drawn from studies on related 5-nitroisoxazoles. The nitro group is an excellent leaving group and strongly activates the ring for SNAr reactions. Research has shown that 5-nitroisoxazoles react smoothly with various nucleophiles, such as alkoxides, amines, and thiols, to afford the corresponding 5-substituted isoxazoles in good yields. mdpi.com This demonstrates the inherent susceptibility of the C5 position of the isoxazole ring to nucleophilic attack when a competent leaving group is installed. By analogy, if the amino group of this compound were converted to a diazonium or another suitable leaving group, a wide range of functional groups could be introduced at this position.
Table 2: Potential Nucleophilic Displacement Reactions via a Diazonium Intermediate This table outlines hypothetical derivatization strategies based on the reactivity of analogous heterocyclic compounds.
| Reaction Type | Reagents & Conditions | Nucleophile | Expected Product |
| Sandmeyer (Halogenation) | 1. NaNO₂, HCl (0-5 °C) 2. CuCl or CuBr | Cl⁻ or Br⁻ | 5-Chloro/Bromo-3-propylisoxazole-4-carbonitrile |
| Sandmeyer (Cyonation) | 1. NaNO₂, HCl (0-5 °C) 2. CuCN | CN⁻ | 3-Propylisoxazole-4,5-dicarbonitrile |
| Hydroxylation | 1. NaNO₂, H₂SO₄ (0-5 °C) 2. H₂O, heat | H₂O | 5-Hydroxy-3-propylisoxazole-4-carbonitrile |
| Schiemann Reaction | 1. NaNO₂, HBF₄ | F⁻ | 5-Fluoro-3-propylisoxazole-4-carbonitrile |
Reactions Involving the 3-Propyl Side Chain
The 3-propyl group provides another handle for the structural modification of this compound, distinct from the chemistry of the heterocyclic ring.
The propyl side chain can be targeted by oxidative reagents, particularly at the α-carbon (the methylene (B1212753) group attached directly to the isoxazole ring), which is analogous to a benzylic position. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid under vigorous conditions could potentially oxidize the entire propyl chain to a carboxylic acid, yielding 5-Amino-4-cyanoisoxazole-3-carboxylic acid. Milder or more selective conditions might allow for oxidation to a ketone, forming 5-Amino-4-cyano-3-(1-oxopropyl)isoxazole.
Conversely, the saturated alkyl chain is generally inert to chemical reduction. Catalytic hydrogenation or treatment with common reducing agents would not affect the propyl group, though these conditions might reduce the cyano group depending on the specific reagents used.
Modern synthetic methods offer powerful tools for the selective functionalization of C(sp³)-H bonds, which are typically unreactive.
Radical Functionalization Radical-mediated reactions can be used to introduce functionality onto the propyl side chain. nih.gov For instance, free-radical halogenation using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) would be expected to selectively halogenate the α-position due to the relative stability of the resulting α-heteroaromatic radical intermediate. This newly installed halide could then serve as a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.
Transition Metal Catalysis Transition-metal-catalyzed C-H activation has become a revolutionary strategy for functionalizing unactivated C(sp³)-H bonds. nih.gov Catalysts based on metals such as palladium, rhodium, or nickel can facilitate the direct coupling of alkyl chains with various partners. mdpi.com While direct C-H functionalization of the propyl chain without a directing group can be challenging regarding selectivity, the nitrogen atoms of the isoxazole ring or the 5-amino group could potentially act as coordinating groups to direct a metal catalyst to a specific C-H bond on the propyl chain. This could enable reactions like arylation, alkenylation, or alkynylation at a specific position, providing a sophisticated route to complex analogs. nih.govmdpi.com
Table 3: Potential Side-Chain Functionalization Reactions This table summarizes potential modern synthetic strategies for modifying the 3-propyl group based on established methodologies for C-H functionalization.
| Method | Reagents & Conditions | Position of Functionalization | Expected Product Class |
| Radical Halogenation | N-Bromosuccinimide (NBS), AIBN, CCl₄, heat | α-methylene | α-Bromo-propyl derivative |
| Oxidation | KMnO₄, heat | Full chain | 3-Carboxylic acid derivative |
| Transition-Metal C-H Arylation | Pd(OAc)₂, Directing Group, Aryl Halide, Base | Terminal methyl or internal methylene | 3-(Aryl-propyl) derivative |
Advanced Spectroscopic and Analytical Characterization of 5 Amino 3 Propylisoxazole 4 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 5-Amino-3-propylisoxazole-4-carbonitrile is anticipated to display distinct signals corresponding to the protons of the propyl group and the amino group.
Propyl Group: The n-propyl group attached to the C3 position of the isoxazole (B147169) ring would exhibit a characteristic pattern:
A triplet for the terminal methyl (CH₃) protons, shifted furthest upfield.
A sextet (or multiplet) for the methylene (B1212753) (CH₂) protons adjacent to the methyl group.
A triplet for the methylene (CH₂) protons directly attached to the isoxazole ring, shifted further downfield due to the proximity of the electron-withdrawing heterocyclic ring.
Amino Group: The protons of the C5-amino (NH₂) group would likely appear as a broad singlet. The chemical shift of this signal can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₃ (propyl) | ~0.9 - 1.0 | Triplet (t) | ~7.0 |
| CH₂ (propyl, middle) | ~1.6 - 1.8 | Sextet (sxt) | ~7.0 |
| CH₂ (propyl, attached to C3) | ~2.5 - 2.7 | Triplet (t) | ~7.0 |
| NH₂ | ~5.0 - 7.0 | Broad Singlet (br s) | - |
Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
Isoxazole Ring Carbons: Three distinct signals are expected for the C3, C4, and C5 carbons of the isoxazole ring. The C3 and C5 carbons, being attached to heteroatoms, will appear at lower field (higher ppm) compared to the C4 carbon.
Carbonitrile Carbon: The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the range of 115-125 ppm.
Propyl Group Carbons: Three signals corresponding to the three carbon atoms of the propyl group will be observed in the upfield region of the spectrum.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C3 (isoxazole) | ~160 - 170 |
| C4 (isoxazole) | ~90 - 100 |
| C5 (isoxazole) | ~150 - 160 |
| C≡N (carbonitrile) | ~115 - 120 |
| CH₂ (propyl, attached to C3) | ~25 - 35 |
| CH₂ (propyl, middle) | ~20 - 30 |
| CH₃ (propyl) | ~10 - 15 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the coupled protons of the propyl group, confirming their connectivity (CH₃ to the middle CH₂ and the middle CH₂ to the CH₂ attached to the ring).
HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbons they are directly attached to. This would allow for the definitive assignment of the protonated carbons of the propyl group.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the amino, nitrile, and isoxazole functional groups.
N-H Stretching: The amino group would exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.
C≡N Stretching: A sharp, intense absorption band for the nitrile group is expected in the range of 2220-2260 cm⁻¹.
C=N and C=C Stretching: The isoxazole ring will have characteristic stretching vibrations for the C=N and C=C bonds within the ring, typically appearing in the 1500-1650 cm⁻¹ region.
C-H Stretching: The C-H stretching vibrations of the propyl group will be observed in the 2850-3000 cm⁻¹ region.
Predicted FT-IR Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H (Amino) Stretch | 3300 - 3500 | Medium |
| C-H (Alkyl) Stretch | 2850 - 3000 | Medium |
| C≡N (Nitrile) Stretch | 2220 - 2260 | Strong, Sharp |
| C=N (Isoxazole) Stretch | 1600 - 1650 | Medium |
| C=C (Isoxazole) Stretch | 1500 - 1550 | Medium |
| N-H (Amino) Bend | 1590 - 1650 | Medium |
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FT-IR. The nitrile group, in particular, often gives a very strong and characteristic signal in the Raman spectrum.
C≡N Stretching: The nitrile stretch is expected to be a prominent and sharp peak in the Raman spectrum, making it a useful diagnostic tool.
Ring Vibrations: The symmetric breathing vibrations of the isoxazole ring are often Raman active and can provide information about the ring's substitution pattern.
Symmetry Considerations: For molecules with a center of symmetry, Raman and IR spectroscopy are mutually exclusive. While this compound does not possess a center of symmetry, some vibrational modes may be more intense in the Raman spectrum than in the IR, and vice versa.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of a compound by analyzing its fragmentation patterns upon ionization.
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, which is crucial for determining the precise elemental formula of a compound. For this compound, with a molecular formula of C7H9N3O, the theoretical exact mass can be calculated with high precision. This experimental value, when compared to the theoretical mass, confirms the elemental composition with a high degree of confidence, typically within a few parts per million (ppm).
Table 1: Theoretical Mass Data for this compound (C7H9N3O)
| Property | Value |
|---|---|
| Molecular Formula | C7H9N3O |
| Theoretical Monoisotopic Mass | 151.0746 g/mol |
This table presents calculated theoretical values.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules, allowing for the analysis of the intact molecule with minimal fragmentation. In ESI-MS, a compound is typically protonated to form the [M+H]+ ion. For this compound, this would result in a prominent peak at an m/z (mass-to-charge ratio) corresponding to its molecular weight plus the mass of a proton.
Further analysis using tandem mass spectrometry (MS/MS) involves subjecting the parent ion to collision-induced dissociation (CID), which generates a characteristic fragmentation pattern. While specific experimental fragmentation data for this exact compound is not widely published, the fragmentation of related nitrile- and amino-containing heterocyclic compounds often involves characteristic losses. nih.gov For this compound, potential fragmentation pathways could include the loss of the propyl group, the cyano group, or cleavage of the isoxazole ring itself, providing valuable structural information.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. The experimentally determined percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are compared with the theoretically calculated values based on the compound's molecular formula. This comparison serves as a crucial verification of the compound's purity and empirical formula. For many synthesized 5-amino-isoxazole-4-carbonitrile and 5-amino-pyrazole-4-carbonitrile analogs, elemental analysis is a standard characterization method reported to confirm their composition. nih.govresearchgate.net
Table 2: Theoretical Elemental Composition of this compound (C7H9N3O)
| Element | Symbol | Theoretical Mass Percentage (%) |
|---|---|---|
| Carbon | C | 55.62 |
| Hydrogen | H | 6.00 |
| Nitrogen | N | 27.80 |
This table presents calculated theoretical values based on the molecular formula.
X-ray Crystallography for Solid-State Structural Confirmation
Computational and Theoretical Investigations of 5 Amino 3 Propylisoxazole 4 Carbonitrile
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods offer a powerful lens through which the intrinsic properties of 5-Amino-3-propylisoxazole-4-carbonitrile can be examined.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) has emerged as a robust method for the geometry optimization and energy calculation of molecular systems. For this compound, DFT calculations, often employing basis sets such as 6-311++G(d,p), are utilized to determine the most stable conformation of the molecule by finding the minimum energy structure on the potential energy surface researchgate.net. The geometry optimization process yields crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's spatial configuration.
Furthermore, DFT enables the calculation of various thermodynamic properties, providing insights into the molecule's stability. These calculations are instrumental in predicting the molecule's behavior in different chemical environments. Studies on similar heterocyclic compounds have demonstrated the utility of DFT in elucidating their structural and electronic properties researchgate.netnih.gov.
Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (propyl) | 1.53 | C-C-C (propyl) | 112.5 |
| C-N (isoxazole) | 1.35 | C-N-O (isoxazole) | 110.0 |
| C=N (isoxazole) | 1.30 | C-C-N (amino) | 120.0 |
| C-C (nitrile) | 1.45 | H-N-H (amino) | 115.0 |
| C≡N (nitrile) | 1.16 | C-C≡N (nitrile) | 178.0 |
Note: The data in this table are illustrative and represent typical values for similar molecular structures as determined by DFT calculations. Actual values for this compound would require specific computational studies.
Analysis of Electronic Properties
The electronic properties of a molecule are key to its reactivity and interactions with other chemical species. Computational methods provide detailed information about the distribution of electrons and the nature of molecular orbitals.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen, which are susceptible to electrophilic attack. Conversely, regions of positive potential, usually around hydrogen atoms, indicate sites for nucleophilic attack. For isoxazole (B147169) derivatives, MEP maps have been used to identify regions with significant negative partial charges, which can be crucial for their biological activity researchgate.net. The analysis of the MEP for this compound would likely reveal negative potential around the nitrogen and oxygen atoms of the isoxazole ring and the nitrogen of the nitrile group, with positive potential near the amino group's hydrogen atoms.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity wikipedia.org. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions youtube.com. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity) youtube.com. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity researchgate.net.
For this compound, the HOMO is expected to be localized on the electron-rich amino group and the isoxazole ring, while the LUMO is likely to be distributed over the electron-withdrawing nitrile group and the isoxazole ring. This distribution influences the molecule's reactivity in various chemical transformations. DFT calculations are commonly used to determine the energies and spatial distributions of these frontier orbitals researchgate.net.
Table 2: Illustrative Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: These energy values are hypothetical and serve as an illustration based on typical FMO analyses of similar heterocyclic compounds.
Global and Local Reactivity Descriptors
These descriptors are calculated using the energies of the frontier molecular orbitals. For instance, a higher chemical potential suggests a greater tendency to donate electrons, while a lower hardness indicates higher reactivity. The electrophilicity index provides a measure of the molecule's ability to accept electrons. The analysis of these descriptors for this compound would provide a more detailed understanding of its chemical behavior and reaction mechanisms.
Table 3: Illustrative Global Reactivity Descriptors for this compound
| Descriptor | Formula | Illustrative Value |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 eV |
| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV |
| Electrophilicity Index (ω) | μ2 / (2η) | 2.79 eV |
Note: The values presented are for illustrative purposes and are derived from the hypothetical HOMO and LUMO energies in Table 2.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the spectroscopic properties of molecules. These theoretical calculations allow for the assignment of experimental spectra and a deeper understanding of the relationships between molecular structure and spectroscopic output. While specific experimental and exhaustive computational studies on this compound are not widely available in the reviewed literature, the principles of such analyses can be demonstrated through studies on closely related isoxazole derivatives.
Vibrational Spectroscopy (FT-IR): Theoretical frequency calculations are instrumental in assigning the vibrational modes observed in an experimental Infrared (IR) spectrum. DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)), can predict the vibrational frequencies of a molecule. These calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical model. For a molecule like this compound, key vibrational modes would include the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and various stretching and bending modes of the isoxazole ring and the propyl chain. A study on benzoisoxazole derivatives demonstrated a good correlation between experimental and scaled calculated IR frequencies researchgate.net. For 5-aminoisoxazole-4-carbonitrile (B1330547) derivatives synthesized via a multicomponent reaction, characteristic experimental IR absorption bands for the amino (NH₂) and nitrile (C≡N) groups were identified around 3430–3330 cm⁻¹ and 2220 cm⁻¹, respectively researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules imist.manih.gov. These calculations provide theoretical chemical shifts that can be correlated with experimental data, aiding in the structural elucidation of the compound. For this compound, theoretical calculations would predict the chemical shifts for the protons and carbons of the propyl group, the isoxazole ring, and the amino group. A study on benzoisoxazole derivatives showed a strong linear correlation between the experimental and calculated ¹H and ¹³C NMR chemical shifts researchgate.net.
Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra of molecules mdpi.com. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can predict the wavelength of maximum absorption (λmax). These calculations can help in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic transitions. A theoretical study on various isoxazole derivatives utilized different DFT functionals to calculate the HOMO-LUMO energy gap, which is related to the electronic absorption properties of the molecules researchgate.net.
To illustrate the correlation between theoretical and experimental data, the following tables present hypothetical yet representative data for this compound, based on findings for analogous compounds.
Table 1: Predicted vs. Experimental Vibrational Frequencies (FT-IR) for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| Amino (N-H) | Asymmetric Stretch | 3425 | ~3430 |
| Amino (N-H) | Symmetric Stretch | 3330 | ~3330 |
| Nitrile (C≡N) | Stretch | 2225 | ~2220 |
| Isoxazole Ring | C=N Stretch | 1640 | ~1645 |
| Propyl (C-H) | Asymmetric Stretch | 2960 | ~2965 |
| Propyl (C-H) | Symmetric Stretch | 2870 | ~2875 |
Table 2: Predicted vs. Experimental ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |
| C3 (Isoxazole) | 165.2 | 164.8 | CH₂ (Propyl, α) | 2.65 | 2.60 |
| C4 (Isoxazole) | 95.8 | 96.2 | CH₂ (Propyl, β) | 1.70 | 1.68 |
| C5 (Isoxazole) | 158.4 | 158.0 | CH₃ (Propyl, γ) | 0.95 | 0.92 |
| C≡N | 115.1 | 114.9 | NH₂ | 5.50 | 5.45 |
| CH₂ (Propyl, α) | 28.5 | 28.1 | |||
| CH₂ (Propyl, β) | 22.1 | 21.9 | |||
| CH₃ (Propyl, γ) | 13.7 | 13.5 |
Table 3: Predicted Electronic Transitions (UV-Vis) for this compound
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 285 | 0.25 | HOMO → LUMO |
| S₀ → S₂ | 240 | 0.18 | HOMO-1 → LUMO |
Mechanistic Pathways Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanistic pathways of chemical reactions, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally. The synthesis of 5-aminoisoxazole-4-carbonitriles can be achieved through a multicomponent reaction, and computational studies can help to unravel the intricate steps of this process researchgate.netd-nb.info.
A plausible mechanism for the formation of 5-aminoisoxazole-4-carbonitriles involves the initial reaction between an aldehyde and malononitrile (B47326), followed by the addition of hydroxylamine (B1172632). A key step in the formation of the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide intermediate with a suitable dipolarophile. In the context of the synthesis of 5-aminoisoxazoles, the reaction can proceed through the cycloaddition of a nitrile oxide to an enamine mdpi.com.
Computational studies can model this reaction pathway by:
Locating Transition States: Identifying the transition state structures for each elementary step of the reaction.
Calculating Activation Energies: Determining the energy barriers associated with each transition state, which helps in identifying the rate-determining step of the reaction.
Analyzing Reaction Intermediates: Characterizing the geometry and stability of any intermediates formed during the reaction.
For the synthesis of 5-aminoisoxazole-4-carbonitriles, a likely pathway involves the Knoevenagel condensation of an aldehyde with malononitrile to form an α,β-unsaturated dinitrile. This is followed by the addition of hydroxylamine. The final cyclization to form the isoxazole ring can proceed through different routes. One proposed mechanism involves the formation of an oxime, which then undergoes an intramolecular cyclization with the nitrile group researchgate.net.
DFT calculations can be employed to investigate the energetics of these different potential pathways. By comparing the activation energies of the transition states for each step, the most favorable reaction mechanism can be determined. For instance, in the 1,3-dipolar cycloaddition of nitrile oxides to alkenes, Frontier Molecular Orbital (FMO) theory is often used to explain the regioselectivity of the reaction mdpi.com. Computational calculations of the HOMO and LUMO energies and coefficients of the nitrile oxide and the enamine can predict the observed regiochemical outcome.
Table 4: Hypothetical Calculated Activation Energies for Key Steps in the Formation of a 5-Aminoisoxazole Ring
| Reaction Step | Description | Transition State (TS) | Calculated Activation Energy (kcal/mol) |
| 1 | Knoevenagel Condensation | TS1 | 15.2 |
| 2 | Michael Addition of Hydroxylamine | TS2 | 12.8 |
| 3 | Intramolecular Cyclization | TS3 | 18.5 (Rate-determining) |
| 4 | Dehydration | TS4 | 8.1 |
This hypothetical data suggests that the intramolecular cyclization is the rate-determining step in this proposed pathway due to its higher activation energy. Such computational insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.
An authoritative review of this compound's role as a pivotal intermediate in the synthesis of advanced molecular architectures reveals its significant potential in constructing novel heterocyclic systems. This compound serves as a versatile building block for creating diverse chemical scaffolds, paving the way for complex polycyclic molecules.
Future Research Directions and Advanced Methodologies
Exploration of Asymmetric Synthesis Approaches for Chiral Derivatives
While 5-Amino-3-propylisoxazole-4-carbonitrile is itself achiral, the introduction of chiral centers through derivatization could lead to novel compounds with unique stereospecific properties. Future research should focus on developing asymmetric synthetic routes to access such chiral derivatives. Methodologies for the enantioselective synthesis of related isoxazoline and isoxazole (B147169) structures have been established and could be adapted for this purpose.
Promising approaches include:
Catalytic Asymmetric [3+2] Cycloadditions: This is a cornerstone for isoxazole synthesis. The use of chiral ligand-metal complexes or chiral organocatalysts to mediate the reaction between a nitrile oxide and an appropriately substituted alkyne could afford enantiomerically enriched isoxazoles. For instance, chiral Lewis acids can be employed to create a chiral environment during the cycloaddition, influencing the stereochemical outcome.
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the precursors can direct the stereochemical course of the reaction, with the auxiliary being removed in a subsequent step.
Kinetic Resolution: A racemic mixture of a derivatized chiral intermediate could be resolved using enzymes or chiral catalysts that selectively react with one enantiomer, allowing the other to be isolated in high enantiomeric purity.
These strategies, while established for other heterocyclic systems, remain largely unexplored for derivatives of this compound and represent a significant avenue for future synthetic efforts.
Implementation of Flow Chemistry and Continuous Processing for Scalable Synthesis
For any compound to be viable for extensive research or application, its synthesis must be scalable, safe, and efficient. Traditional batch processing can be limited by issues of heat transfer, reaction control, and safety, especially for exothermic reactions. Flow chemistry, or continuous processing, offers a compelling alternative.
Future work should investigate the translation of the synthesis of this compound and its derivatives to a continuous flow setup. The key advantages would include:
Enhanced Safety: Small reaction volumes at any given time minimize the risks associated with hazardous reagents or exothermic processes.
Improved Control and Reproducibility: Precise control over parameters like temperature, pressure, and residence time leads to higher consistency and yields.
Scalability: Production can be scaled up by simply running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), bypassing the need for extensive re-optimization.
Integration of Multi-step Sequences: Flow systems allow for the telescoping of multiple reaction steps (e.g., oximation, chlorination, and cycloaddition for isoxazole synthesis) into a single, continuous process, reducing manual handling and purification steps. researchgate.net
Research has already demonstrated the successful application of flow chemistry for the synthesis of various heterocycles, including oxazoles and isoxazoles, sometimes integrating photochemical steps. researchgate.netnih.govdurham.ac.uk Applying this technology would be a critical step towards efficient and scalable production of the target compound.
Application of Photoredox and Electrocatalytic Methodologies
Modern synthetic chemistry has been revolutionized by the advent of photoredox and electrocatalytic methods, which utilize light or electricity, respectively, to drive chemical reactions under mild conditions. These techniques open up new reaction pathways that are often inaccessible through traditional thermal methods.
Photoredox Catalysis: This approach uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to activate substrates. For a molecule like this compound, this could be applied to:
C-H Functionalization: Directly functionalizing the propyl chain or other positions on the molecule.
Cross-Coupling Reactions: The amino group could be a handle for novel coupling reactions initiated by photoredox catalysis. Recent studies have shown the utility of photoredox catalysis in amine functionalization. nih.gov
Synthesis of the Isoxazole Ring: Light-induced methods for the synthesis of isoxazol-5(4H)-ones have been developed, suggesting that photochemical pathways could be explored for the core synthesis of this compound itself. mdpi.com
Electrocatalysis: Electrosynthesis uses an electric current to drive oxidation or reduction reactions. This method offers a high degree of control by tuning the applied potential and avoids the use of stoichiometric chemical oxidants or reductants, making it a green chemistry approach. Future research could explore the electrochemical synthesis of the isoxazole ring or the electrochemical modification of the existing this compound structure.
The application of these advanced catalytic systems represents a frontier in the synthesis and functionalization of this compound, promising novel reactivity and more sustainable chemical processes.
Development of Novel Derivatization Reactions for Expanding Chemical Space
To fully explore the potential of this compound, it is essential to expand its chemical space by developing a diverse library of derivatives. The functional groups present—an amino group, a nitrile group, and the isoxazole ring itself—offer multiple handles for chemical modification.
Future research should focus on:
Amino Group Derivatization: Beyond simple acylation or alkylation, modern methods can be used to form ureas, sulfonamides, and other functionalities. The amino group can also be a directing group for C-H activation or a participant in coupling reactions.
Nitrile Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloadditions to form other heterocyclic rings like tetrazoles. Each new functional group opens up subsequent derivatization possibilities.
Isoxazole Ring Functionalization: While the isoxazole ring is relatively stable, methods for its direct functionalization via C-H activation or transition-metal-catalyzed cross-coupling reactions are emerging. nih.gov Alternatively, reactions involving nucleophilic aromatic substitution (SNAr) on activated precursors (e.g., 5-nitro- or 5-haloisoxazoles) could be a powerful strategy to introduce a variety of substituents at the 5-position. nih.gov
A systematic exploration of these reactions will generate a diverse set of analogues, which is crucial for structure-activity relationship (SAR) studies in various fields.
| Functional Group | Potential Derivatization Reaction | Resulting Functionality |
| Amino Group | Acylation, Sulfonylation, Reductive Amination | Amides, Sulfonamides, Secondary/Tertiary Amines |
| Nitrile Group | Hydrolysis (acidic/basic), Reduction (e.g., with H₂/catalyst) | Carboxylic Acid, Amide, Primary Amine |
| Isoxazole Ring | C-H Activation, Halogenation followed by Cross-Coupling | Substituted Isoxazoles (e.g., aryl, alkyl) |
| Propyl Chain | Photochemical C-H Functionalization | Hydroxylated, Halogenated, or Aminated Propyl Chains |
Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
The intersection of data science and chemistry is creating powerful new tools for synthesis. Machine learning (ML) and artificial intelligence (AI) can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic routes. acs.orgpreprints.org
For this compound, these computational tools can accelerate research and development in several ways:
Reaction Outcome Prediction: ML models can be trained on existing reaction databases to predict the most likely product and yield for a given set of reactants and conditions. princeton.edupharmaceutical-technology.com This can save significant time and resources by prioritizing experiments that are most likely to succeed. Studies have specifically used ML to predict outcomes for reactions involving isoxazole additives. ucla.edu
Condition Optimization: AI algorithms, particularly Bayesian optimization, can efficiently explore the multi-dimensional space of reaction parameters (temperature, solvent, catalyst, concentration) to identify the optimal conditions with a minimal number of experiments. beilstein-journals.orgduke.edu
Retrosynthetic Analysis: AI-powered tools can propose viable synthetic pathways for complex derivatives, breaking them down into simpler, commercially available starting materials.
De Novo Design: Generative models can suggest novel derivative structures based on desired properties, guiding synthetic efforts toward compounds with high potential.
Integrating these in silico methods into the research workflow will enable a more strategic, data-driven approach to exploring the chemistry of this compound, making the process of discovery faster and more efficient.
Q & A
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Assess thermal stability by modeling decomposition pathways at 300–500 K .
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (e.g., 4.5–5.2 eV) to predict electrophilic/nucleophilic sites for functionalization .
- ADMET Prediction : Use QSAR models to optimize logP (<3.5) and polar surface area (>60 Ų) for blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
